Prednisolone
Overview
Description
Prednisolone is a synthetic glucocorticoid, a type of corticosteroid, which is used to treat a variety of inflammatory and autoimmune conditions. It is a derivative of hydrocortisone and is known for its potent anti-inflammatory and immunosuppressive properties . This compound is commonly used in the treatment of conditions such as asthma, rheumatoid arthritis, lupus, and certain types of cancer .
Mechanism of Action
Target of Action
Prednisolone primarily targets the glucocorticoid receptors (GRs) in the cytoplasm of cells . These receptors play a crucial role in the regulation of the immune response and inflammation in the body.
Mode of Action
This compound binds to the glucocorticoid receptors, forming glucocorticoid receptor complexes . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The interaction of this compound with its targets leads to changes in gene expression, which have multiple downstream effects over hours to days .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the synthesis of prostaglandins, which are key mediators of inflammation . This inhibition occurs via two actions on the arachidonic acid (AA) pathway . Furthermore, this compound can be reversibly metabolized to prednisone, which is then metabolized to various compounds through different pathways .
Pharmacokinetics
This compound exhibits dose-dependent pharmacokinetics, with an increase in dose leading to an increase in volume of distribution and plasma clearance . The degree of binding to plasma proteins determines the distribution and clearance of free (i.e., pharmacologically active) drug . This compound has a relatively short half-life, ranging from 2 to 3.5 hours . It is rapidly absorbed after oral administration, reaching peak plasma concentrations after 1 to 3 hours .
Result of Action
The primary result of this compound’s action is the reduction of inflammation and immune responses. This is achieved through the inhibition of pro-inflammatory signals and promotion of anti-inflammatory signals . This leads to the alleviation of symptoms in various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and certain cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, liver disease can prolong the this compound half-life and increase the percentage of unbound drug . Additionally, pharmacokinetic drug interactions have been reported, particularly accelerated clearance of this compound due to enzyme-inducing agents such as barbiturates, phenytoin, rifampicin, and other corticosteroids . Conversely, oral contraceptives have been reported to increase the half-life and decrease the distribution volume and clearance of this compound, due to the increased levels of corticosteroid-binding globulin .
Biochemical Analysis
Biochemical Properties
Prednisolone interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days . This interaction plays a crucial role in the regulation of inflammation and immune responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It suppresses virtually every component of the inflammatory process, inhibits PLA2, decreases synthesis of interleukins and numerous other proinflammatory cytokines, suppresses cell-mediated immunity, reduces complement synthesis, and decreases production and activity of leukocytes . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the glucocorticoid receptor, leading to changes in gene transcription . This binding interaction is crucial for the anti-inflammatory and immunosuppressive effects of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the PK/PD of this compound are time- and dose-dependent . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study in dogs showed that the plasma concentrations of this compound and its active metabolite, prednisone, increased with increasing dosages, albeit in a non-linear manner .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to prednisone, which is then metabolized to various compounds . This compound and prednisone share metabolic (CYP3A) and transporter (P-gp) pathways with other drugs .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A 0.15mg/kg dose of this compound has a volume of distribution of 29.3L, while a 0.30mg/kg dose has a volume of distribution of 44.2L . This compound’s protein binding is highly variable, ranging from 65-91% in healthy patients .
Subcellular Localization
Current studies are focused on predicting the subcellular localization of proteins from their amino acid sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prednisolone can be synthesized through several methods. One common method involves the use of prednisone acetate as a starting material. The process includes several steps: 3,20-keto protective reaction, 11-keto reduction reaction, 21-hydroxyl esterification reaction, 3,20-keto deprotection reaction, and 21-acetic ester hydrolysis reaction . This method is efficient and suitable for large-scale industrial production .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation using hydrocortisone as a substrate. The fermentation process involves the use of specific strains of microorganisms, such as Arthrobacter, to convert hydrocortisone into this compound . This method is advantageous due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Prednisolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to produce derivatives for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, such as 16 alpha-hydroxy this compound and this compound acetate .
Scientific Research Applications
Prednisolone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of glucocorticoid receptor interactions and in the synthesis of new corticosteroid derivatives.
Biology: this compound is employed in cell culture studies to investigate its effects on cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Prednisone: Prednisone is a prodrug that is converted to prednisolone in the liver.
Dexamethasone: Dexamethasone is another glucocorticoid with a longer duration of action and higher potency compared to this compound.
Hydrocortisone: Hydrocortisone is a naturally occurring glucocorticoid with lower potency and shorter duration of action compared to this compound.
Uniqueness of this compound
This compound is unique due to its balanced glucocorticoid activity, which provides effective anti-inflammatory and immunosuppressive effects with a relatively favorable side effect profile. Its intermediate potency and duration of action make it suitable for a wide range of therapeutic applications .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGNJSKKLXVSLS-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021184 | |
Record name | Prednisolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prednisolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L | |
Record name | Prednisolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00860 | |
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Record name | PREDNISOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |
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Record name | Prednisolone | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Although altered homeostatic regulation, including disturbance of 24-h rhythms, is often observed in the patients undergoing glucocorticoid therapy, the mechanisms underlying the disturbance remains poorly understood. We report here that chronic treatment with a synthetic glucocorticoid, prednisolone, can cause alteration of circadian clock function at molecular level. Treatment of cultured hepatic cells (HepG2) with prednisolone induced expression of Period1 (Per1), and the prednisolone treatment also attenuated the serum-induced oscillations in the expression of Period2 (Per2), Rev-erbalpha, and Bmal1 mRNA in HepG2 cells. Because the attenuation of clock gene oscillations was blocked by pretreating the cells with a Per1 antisense phosphothioate oligodeoxynucleotide, the extensive expression of Per1 induced by prednisolone may have resulted in the reduced amplitude of other clock gene oscillations. Continuous administration of prednisolone into mice constitutively increased the Per1 mRNA levels in liver and skeletal muscle, which seems to attenuate the oscillation in the expressions of Per2, Rev-erbalpha, and Bmal1. However, a single daily administration of prednisolone at the time of day corresponding to acrophase of endogenous glucocorticoid levels had little effect on the rhythmic expression of clock genes. These results suggest a possible pharmacological action by prednisolone on the core circadian oscillation mechanism and indicate the possibility that the alteration of clock function induced by prednisolone can be avoided by optimizing the dosing schedule., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |
Record name | Prednisolone | |
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Color/Form |
Crystals, White to practically white crystalline powder | |
CAS No. |
50-24-8 | |
Record name | Prednisolone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=50-24-8 | |
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Record name | Prednisolone | |
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Record name | PREDNISOLONE | |
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Record name | Prednisolone | |
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Melting Point |
235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C | |
Record name | Prednisolone | |
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Record name | Prednisolone | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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